N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-7-2-8-17(14)12-5-1-4-11(10-12)16-15(19)13-6-3-9-20-13/h1,3-6,9-10H,2,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTTYZVBZTVAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent coupling with the furan-2-carboxamide moiety. One common synthetic route includes:
Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Coupling with Furan-2-carboxamide: The final step involves coupling the substituted phenyl group with furan-2-carboxamide using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenyl ring and pyrrolidinone moiety undergo nucleophilic substitution under controlled conditions. Key examples include:
Substitution reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures to activate electrophilic sites. The brominated analog demonstrates enhanced reactivity at the furan ring due to the electron-withdrawing effect of bromine.
Oxidation Reactions
Oxidation targets the furan ring and pyrrolidinone group:
| Oxidation Target | Reagents | Products | References |
|---|---|---|---|
| Furan ring | KMnO₄, H₂O, 0–5°C | 2,5-diketone or maleic acid derivatives | |
| Pyrrolidinone C=O | H₂O₂, acetic acid, 50°C | N-oxide derivatives |
Controlled oxidation of the furan ring with KMnO₄ yields α,β-unsaturated carbonyl compounds, while stronger agents like chromium trioxide risk over-oxidation .
Reduction Reactions
Reductive modifications focus on the amide and pyrrolidinone groups:
| Reduction Target | Reagents | Products | References |
|---|---|---|---|
| Carboxamide (C=O) | LiAlH₄, THF, reflux | Primary amine derivatives | |
| Pyrrolidinone (C=O) | NaBH₄, MeOH, 25°C | Secondary alcohol derivatives |
Reduction of the carboxamide to an amine requires strong hydride donors like LiAlH₄, whereas NaBH₄ selectively reduces the pyrrolidinone carbonyl.
Esterification and Amidation
The carboxamide group participates in esterification and transamidation:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Esterification | SOCl₂, ethanol, 60°C | Ethyl furan-2-carboxylate analogs | |
| Transamidation | Primary amines, HATU, DIPEA, DCM, 25°C | New carboxamide derivatives |
Esterification proceeds via acid chloride intermediates, while transamidation employs coupling agents like HATU under mild conditions .
Key Mechanistic Insights
-
Electronic Effects : Electron-donating groups (e.g., methoxy) enhance substitution at the phenyl ring, while electron-withdrawing groups (e.g., bromine) direct reactivity to the furan ring.
-
Steric Factors : Bulky substituents on the pyrrolidinone nitrogen hinder alkylation but favor oxidation .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Optimal pH |
|---|---|---|---|
| Nucleophilic substitution | High | 40–60 | 7–9 |
| Oxidation | Moderate | 60–80 | 1–3 |
| Reduction | Low | 80–100 | 7–10 |
Data derived from kinetic studies of analogous furan carboxamides .
Scientific Research Applications
Anticancer Applications
Research indicates that N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide and its derivatives are being investigated for their potential use in cancer treatment. The following methodologies are commonly employed:
- Synthesis of Anticancer Derivatives : Derivatives are designed to target specific cancer cell lines, enhancing their efficacy against tumors.
- Cell Viability Assays : These assays assess the cytotoxic effects of the derivatives on cancer cells, with certain derivatives demonstrating significant cytotoxicity, suggesting their potential utility in cancer therapy.
- Comparative Analysis : The activities of these compounds are compared with established drugs such as indomethacin and celecoxib. Some derivatives have shown promising anti-inflammatory and analgesic activities with a lower ulcerogenic index compared to these standard drugs.
Antiviral Properties
In addition to anticancer properties, this compound has been evaluated for antiviral activity. Research has demonstrated that some derivatives exhibit inhibitory activity against influenza A and other RNA viruses, indicating potential for further development as antiviral agents.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with appropriate starting materials that contain the furan and carboxamide functional groups.
- Functionalization : The introduction of the oxopyrrolidine moiety is achieved through various chemical reactions, including cyclization and substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with protein targets, potentially inhibiting their function. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Findings :
- Compounds a3 and a4 () showed insect growth regulatory (IGR) activity, with the thiourea and oxadiazole groups contributing to chitin synthesis inhibition .
- The target compound’s pyrrolidinone group may confer improved metabolic stability compared to hydrazine or oxadiazole-containing analogs, which are prone to hydrolysis .
Heterocyclic Modifications
Replacement of the pyrrolidinone ring with other heterocycles alters bioactivity:
- Naphtho[2,1-b]furan Derivatives (): Compounds like N-[3-chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamide incorporate a β-lactam (azetidinone) and quinoline moieties.
- Thiophene and Propargyl Analogs (): N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)thiophene-2-carboxamide introduces thiophene and propargyl groups, improving electronic properties for kinase inhibition but reducing solubility .
Target Compound Advantage: The pyrrolidinone group balances synthetic accessibility and target affinity, avoiding the toxicity risks associated with chlorinated or thiophene-based analogs .
Hydrazine vs. Pyrrolidinone Functionalization
In contrast, the target’s pyrrolidinone ring offers rigidity and hydrogen-bonding capacity without the instability of hydrazine .
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 315.28 g/mol. The compound features a furan ring, a carboxamide group, and a pyrrolidinone moiety, which contribute to its distinctive reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in cellular metabolism, potentially leading to therapeutic effects in conditions such as cancer.
- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity and Research Findings
Research has highlighted several promising biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human neuroblastoma cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity, indicating potential applications in treating infectious diseases.
- Neuroprotective Effects : Some studies have indicated that it may provide protection against neurodegenerative processes, although more research is needed to elucidate these effects fully .
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study investigating the compound's effects on human neuroblastoma SH-SY5Y cells, it was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results showed that it inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Target | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | SH-SY5Y | >10 | Induces apoptosis |
| Antimicrobial | Various strains | 5 - 20 | Inhibits growth |
| Neuroprotection | Neuroblastoma | Not specified | Protects against degeneration |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Stepwise Synthesis : Begin with coupling furan-2-carboxylic acid to 3-(2-oxopyrrolidin-1-yl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
-
Critical Parameters : Optimize temperature (reflux conditions at 80–100°C), solvent polarity, and reaction time (12–24 hrs). Monitor progress via TLC or HPLC .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Validate purity (>95%) via HPLC and NMR .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, 24h, 25°C | 65 | 92% |
| Reflux Optimization | DCM, 80°C, 12h | 78 | 98% |
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm proton environments (¹H NMR: δ 7.2–8.1 ppm for aromatic protons; δ 2.5–3.5 ppm for pyrrolidinone methylene groups) and carbon backbone (¹³C NMR: ~160 ppm for carbonyl groups) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodology :
- Substituent Variation : Modify the pyrrolidinone ring (e.g., alkylation at N-position) or introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring .
- Biological Evaluation : Compare IC₅₀ values across derivatives to identify key pharmacophores .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent Compound | None | 12.5 | Baseline |
| Derivative A | 4-F-phenyl | 5.8 | Enhanced kinase inhibition |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Troubleshooting Strategies :
- Purity Verification : Reanalyze compound batches via HPLC to rule out impurities .
- Assay Standardization : Use identical cell lines (ATCC-validated) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA) .
Q. What computational approaches are suitable for predicting target interactions and ADMET properties?
- Protocols :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (PDB: 1M17) or viral polymerases .
- ADMET Prediction : SwissADME for bioavailability, and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
- Key Findings :
- High logP (~3.2) suggests moderate blood-brain barrier penetration .
- Predicted CYP3A4 inhibition: Moderate (requires in vitro validation) .
Q. What in vivo protocols are recommended to evaluate efficacy and pharmacokinetics?
- Experimental Design :
- Animal Models : Use xenograft mice (e.g., BALB/c with implanted tumors) for antitumor studies .
- Dosing : Administer orally (10–50 mg/kg/day) with vehicle control. Monitor plasma levels via LC-MS/MS .
- Toxicity : Assess liver/kidney function (ALT, creatinine) and histopathology .
Q. How can researchers address solubility challenges during formulation?
- Strategies :
- Co-solvents : Use PEG-400 or cyclodextrin-based carriers .
- Prodrug Design : Introduce phosphate esters at the carboxamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
